molecular formula C18H25N3OS B216206 4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B216206
M. Wt: 331.5 g/mol
InChI Key: XMBLAFYXRVNXBI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H25N3OS/c1-17(2,3)11-14-20-21-16(23-14)19-15(22)12-7-9-13(10-8-12)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,21,22)

InChI Key

XMBLAFYXRVNXBI-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides in the presence of a suitable base.

    Coupling with Benzamide: The final step involves the coupling of the thiadiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzamide or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: Thiadiazole derivatives are investigated for their potential use in organic electronics and as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or plant metabolism.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide

Uniqueness

4-tert-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the neopentyl group, which can influence its biological activity and chemical properties. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets compared to other thiadiazole derivatives.

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